Cas no 3824-21-3 (2-Fluoro-4-iodo-1-methoxybenzene)
2-Fluoro-4-iodo-1-methoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluoro-4-iodo-1-methoxybenzene
- Benzene, 2-fluoro-4-iodo-1-Methoxy-
- 2-FLUORO-4-IODOANISOLE
- (3-fluoro-4-methoxyphenyl) iodide
- 2-Fluor-4-jod-anisol
- 2-fluoro-4-iodo-1-methoxy-benzene
- 2-fluoro-4-iodo-anisole
- 3-fluoro-4-methoxyphenyl iodide
- AC1L5CAZ
- AC1Q4NDH
- CTK1C3297
- NSC10331
- SureCN425685
- Z57073900
- EN300-75369
- 3824-21-3
- NSC-10331
- DTXSID70278850
- CS-W006461
- DS-7638
- SCHEMBL425685
- AKOS008030710
- DB-098701
- MFCD00691526
-
- MDL: MFCD00691526
- Inchi: 1S/C7H6FIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3
- InChI Key: YZAKENGNADHGSS-UHFFFAOYSA-N
- SMILES: IC1C=CC(=C(C=1)F)OC
Computed Properties
- Exact Mass: 251.94428
- Monoisotopic Mass: 251.94474g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Boiling Point: 237.3°C at 760 mmHg
- PSA: 9.23
- LogP: 2.43890
2-Fluoro-4-iodo-1-methoxybenzene Security Information
- Hazard Statement: H227-H315-H319-H335
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
2-Fluoro-4-iodo-1-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F193110-10g |
2-Fluoro-4-iodo-1-methoxybenzene |
3824-21-3 | 98% | 10g |
¥2310.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F193110-1g |
2-Fluoro-4-iodo-1-methoxybenzene |
3824-21-3 | 98% | 1g |
¥307.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F193110-250mg |
2-Fluoro-4-iodo-1-methoxybenzene |
3824-21-3 | 98% | 250mg |
¥102.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F193110-25g |
2-Fluoro-4-iodo-1-methoxybenzene |
3824-21-3 | 98% | 25g |
¥5135.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F193110-5g |
2-Fluoro-4-iodo-1-methoxybenzene |
3824-21-3 | 98% | 5g |
¥1353.90 | 2023-09-02 | |
| Fluorochem | 038782-250mg |
2-Fluoro-4-iodoanisole |
3824-21-3 | 95% | 250mg |
£39.00 | 2022-03-01 | |
| Fluorochem | 038782-1g |
2-Fluoro-4-iodoanisole |
3824-21-3 | 95% | 1g |
£98.00 | 2022-03-01 | |
| Fluorochem | 038782-5g |
2-Fluoro-4-iodoanisole |
3824-21-3 | 95% | 5g |
£338.00 | 2022-03-01 | |
| Fluorochem | 038782-10g |
2-Fluoro-4-iodoanisole |
3824-21-3 | 95% | 10g |
£570.00 | 2022-03-01 | |
| ChemScence | CS-W006461-250mg |
2-Fluoro-4-iodo-1-methoxybenzene |
3824-21-3 | 99.38% | 250mg |
$50.0 | 2022-04-27 |
2-Fluoro-4-iodo-1-methoxybenzene Suppliers
2-Fluoro-4-iodo-1-methoxybenzene Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2-Fluoro-4-iodo-1-methoxybenzene
2-Fluoro-4-Iodo-1-Methoxybenzene: A Comprehensive Overview
2-Fluoro-4-Iodo-1-Methoxybenzene (CAS No. 3824-21-3) is a versatile aromatic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical chemistry, and materials science. This compound, characterized by its unique substitution pattern on the benzene ring, serves as a valuable intermediate in the construction of complex molecules. The presence of fluorine, iodine, and methoxy groups at specific positions on the benzene ring imparts distinct electronic and steric properties, making it a fascinating subject for both academic and industrial research.
The synthesis of 2-Fluoro-4-Iodo-1-Methoxybenzene has been extensively studied, with researchers exploring various methodologies to optimize its preparation. Recent advancements in catalytic systems and cross-coupling reactions have significantly enhanced the efficiency and scalability of its production. For instance, the use of palladium-catalyzed coupling reactions has enabled the precise installation of the iodo group at the para position relative to the methoxy group, a critical step in achieving the desired regioselectivity.
One of the most notable applications of 2-Fluoro-4-Iodo-1-Methoxybenzene lies in its role as a building block for constructing bioactive molecules. In drug discovery, this compound has been employed as a precursor for designing inhibitors targeting various enzymes and receptors. Its ability to participate in nucleophilic aromatic substitution reactions has made it particularly useful in constructing heterocyclic frameworks, which are often associated with potent pharmacological activities.
Recent studies have also highlighted the potential of 2-Fluoro-4-Iodo-1-Methoxybenzene in materials science. Researchers have investigated its use as a monomer in the synthesis of novel polymers with tailored electronic properties. The presence of electron-withdrawing groups like fluorine and iodine can significantly influence the conjugation and stability of polymer chains, opening new avenues for applications in optoelectronics and advanced materials.
In terms of spectroscopic characterization, 2-Fluoro-4-Iodo-1-Methoxybenzene exhibits distinct absorption bands in UV-vis spectroscopy due to its aromatic π-system. These spectral features make it an ideal candidate for studying excited-state dynamics and photophysical properties. Additionally, NMR spectroscopy has been instrumental in confirming the regiochemistry of substituents on the benzene ring, ensuring high purity and structural integrity during synthesis.
The reactivity of 2-Fluoro-4-Iodo-1-Methoxybenzene is further influenced by its steric environment. The bulky methoxy group at position 1 creates steric hindrance, which can direct incoming nucleophiles or electrophiles to specific positions on the ring. This property is exploited in designing asymmetric synthesis routes, where precise control over regioselectivity is crucial.
From an environmental standpoint, understanding the degradation pathways of 2-Fluoro-4-Iodo-1-Methoxybenzene is essential for assessing its ecological impact. Recent research has focused on photodegradation mechanisms under UV light, revealing that the compound undergoes fragmentation to form smaller aromatic intermediates. These findings underscore the importance of sustainable practices in handling such compounds during industrial processes.
In conclusion, 2-Fluoro-4-Iodo-1-Methoxybenzene (CAS No. 3824-21-) stands as a pivotal molecule in modern organic chemistry. Its unique combination of functional groups offers unparalleled versatility across diverse applications, from drug discovery to materials innovation. As research continues to uncover new synthetic strategies and functional applications, this compound is poised to remain a cornerstone in chemical research for years to come.
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